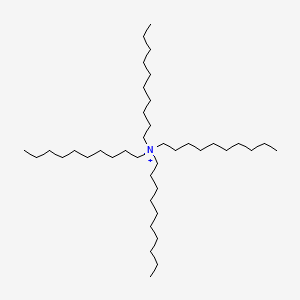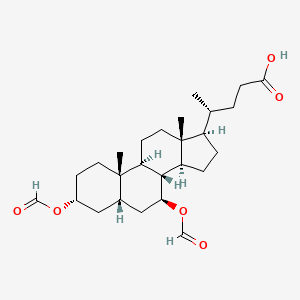
Tranexamic Acid Isopropyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tranexamic Acid Isopropyl Ester Hydrochloride is a synthetic compound derived from Tranexamic Acid, which is known for its antifibrinolytic properties. This compound is primarily used in pharmaceutical applications to prevent excessive bleeding by inhibiting the breakdown of fibrin clots.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tranexamic Acid Isopropyl Ester Hydrochloride can be synthesized through the esterification of Tranexamic Acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through crystallization or distillation to obtain the pure ester hydrochloride.
Chemical Reactions Analysis
Types of Reactions
Tranexamic Acid Isopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to Tranexamic Acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Oxidation and Reduction: While the ester group is relatively stable, the amino group in the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Tranexamic Acid and isopropyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the amino group.
Scientific Research Applications
Tranexamic Acid Isopropyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential use in controlling bleeding in biological systems.
Medicine: Investigated for its potential use in treating conditions involving excessive bleeding, such as trauma, surgery, and heavy menstrual bleeding.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Tranexamic Acid Isopropyl Ester Hydrochloride exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. By binding to the lysine binding sites on plasminogen, the compound prevents plasmin from degrading fibrin, thereby stabilizing clots and reducing bleeding.
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: The parent compound with similar antifibrinolytic properties.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.
Ethamsylate: A hemostatic agent used to reduce bleeding but with a different mechanism of action.
Uniqueness
Tranexamic Acid Isopropyl Ester Hydrochloride is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, Tranexamic Acid. This ester form can potentially provide improved bioavailability and stability, making it a valuable compound in pharmaceutical applications.
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
propan-2-yl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3;1H |
InChI Key |
CBCAMEHKTUPLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CCC(CC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


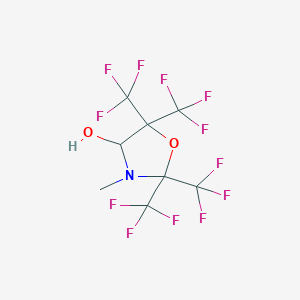
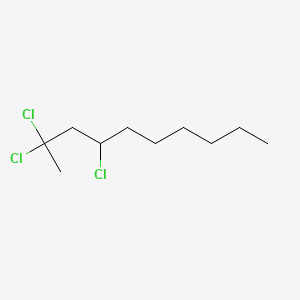
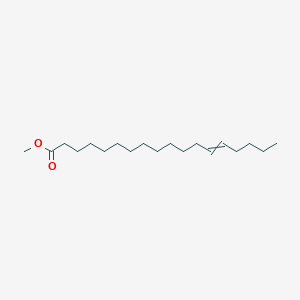
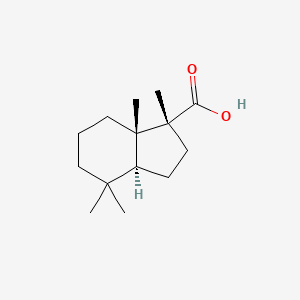

![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
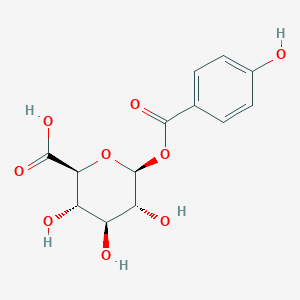
![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
